molecular formula C15H14N4O4S B2366128 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2210052-44-9

3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2366128
CAS No.: 2210052-44-9
M. Wt: 346.36
InChI Key: VNDZHNKRVDLWBS-UHFFFAOYSA-N
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Description

3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds incorporating the thiadiazole moiety, such as the one , are used as versatile precursors for synthesizing a wide array of heterocycles. These heterocycles include pyrrole, pyridine, coumarin, and others, which have been studied for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such studies highlight the compound's role in the development of new agrochemicals.

Material Science Applications

Thiadiazole derivatives are also prominent in material science, particularly in the development of electrochromic materials and organic semiconductors. For instance, thiadiazolo[3,4-c]pyridine has been explored as a novel electron acceptor for fast-switching green electrochromic polymers, demonstrating potential for applications in smart windows and displays (Ming et al., 2015).

Biological Activity

While explicitly avoiding the discussion of drug use and side effects, it's worth noting that the structural framework of thiadiazole and its analogs has been investigated for various biological activities. For example, the synthesis and evaluation of imidazo[1,2-a]pyridines substituted at the 3-position (related but distinct from the query compound) for antiulcer properties show the wide-ranging potential of these heterocycles in medicinal chemistry (Starrett et al., 1989).

Advanced Organic Electronics

The compound's related heterocycles are used in the synthesis of organic electronics, such as in the creation of benzothiadiazole-dithienopyrrole based donor–acceptor–donor and acceptor–donor–acceptor triads. These triads exhibit significant potential in the fields of photovoltaics and field-effect transistors, indicating the importance of thiadiazole derivatives in the advancement of organic electronic materials (Polander et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid. It is particularly important in cancer cells, which rely on glutamine metabolism for their growth and survival .

Mode of Action

The compound acts as an inhibitor of GAC . By binding to the active site of the enzyme, it prevents GAC from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the metabolic processes of the cells, leading to a decrease in their growth and proliferation .

Biochemical Pathways

The inhibition of GAC affects the glutaminolysis pathway , which is a key metabolic pathway in cancer cells . Glutaminolysis involves the conversion of glutamine to glutamate, a process that is catalyzed by GAC. The disruption of this pathway leads to a decrease in the production of key metabolites that are necessary for cell growth and survival .

Pharmacokinetics

The compound has been described as havinglow nanomolar potency , suggesting that it may have good bioavailability and effective concentrations can be achieved in the body.

Result of Action

The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . Specifically, it has been shown to inhibit the growth of triple-negative MDA-MB-231 breast cancer cells . This is likely due to the disruption of glutamine metabolism, which these cells rely on for their growth and survival .

Properties

IUPAC Name

3-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-14(9-19-11-3-1-2-4-12(11)23-15(19)21)18-6-5-10(8-18)22-13-7-16-24-17-13/h1-4,7,10H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDZHNKRVDLWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.